molecular formula C9H19NO4 B3152876 D-Panthenol CAS No. 74561-18-5

D-Panthenol

Cat. No.: B3152876
CAS No.: 74561-18-5
M. Wt: 205.25 g/mol
InChI Key: SNPLKNRPJHDVJA-SSDOTTSWSA-N
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Description

D-Panthenol: , also known as dexpanthenol, is the biologically active form of panthenol, a derivative of pantothenic acid (vitamin B5). It is widely used in skincare and haircare products due to its moisturizing and healing properties. This compound is easily absorbed by the skin and hair, promoting hydration and improving overall health .

Scientific Research Applications

Mechanism of Action

Target of Action

L-Panthenol, also known as Dexpanthenol, is an alcohol derivative of pantothenic acid, a component of the B complex vitamins . It primarily targets the epithelium, a layer of cells that cover the body . It is enzymatically cleaved to form pantothenic acid (Vitamin B5), which is an essential component of Coenzyme A . Coenzyme A acts as a cofactor in many enzymatic reactions that are important for protein metabolism in the epithelium .

Mode of Action

L-Panthenol is well absorbed into the skin and quickly converted into Pantothenic acid by oxidation . Pantothenic acid is distributed into the cells and is converted to Acetyl Coenzyme-A (Acetyl CoA) in the cells of the epidermis . This conversion is crucial for many biochemical reactions that sustain life, including the maintenance and repair of all cells, and the breakdown of fats, carbohydrates, and proteins for carbon dioxide, water, and energy generation .

Biochemical Pathways

L-Panthenol affects the biochemical pathways involving Coenzyme A and Acetyl CoA . Coenzyme A is essential for the synthesis of fatty acids and sphingolipids, which are crucial for the integrity and fluidity of cell membranes . It also plays a key role in the metabolism of proteins, carbohydrates, and fats .

Pharmacokinetics

L-Panthenol is a stable, water-soluble, light ingredient that readily penetrates the skin . It is typically a viscous, transparent oil or white powder at room temperature . Once absorbed into the body, it is quickly converted into Vitamin B5

Result of Action

The action of L-Panthenol results in several beneficial effects on the skin and hair. It has demonstrated anti-inflammatory properties . Dermatological effects of the topical use of L-Panthenol include increased fibroblast proliferation and accelerated re-epithelialization in wound healing . It also acts as a topical protectant and moisturizer . In hair care, it is known for its humectant properties and its ability to improve the resistance of hair to mechanical stress .

Action Environment

The action of L-Panthenol can be influenced by environmental factors. It is a stable compound that can be used in various cosmetic and personal care products due to its water-soluble nature . .

Biochemical Analysis

Biochemical Properties

L-Panthenol plays a significant role in various biochemical reactions. Upon absorption into the body, it is quickly oxidized to pantothenic acid . Pantothenic acid is a key component of coenzyme A (CoA), which plays a crucial role in a wide range of enzymatic reactions and in cell growth . It interacts with various enzymes, proteins, and other biomolecules, contributing to the biosynthesis and hydrolysis of CoA . The key role of pantothenate kinase (PANK) and CoA synthetase (CoASY) in the formation of the mitochondrial pool of CoA has been highlighted .

Cellular Effects

L-Panthenol has significant effects on various types of cells and cellular processes. It enhances cell viability and increases the cellular proliferation marker Ki67 in cultured human dermal papilla cells . It also suppresses apoptotic markers and elongates the anagen phase in hair follicles . In brain mitochondria, L-Panthenol contributes to the significant restoration of the activity of enzymes of mitochondrial energy metabolism .

Molecular Mechanism

The molecular mechanism of action of L-Panthenol involves its oxidation to pantothenic acid, which is then used in the biosynthesis of CoA . CoA plays a role in a wide range of enzymatic reactions and in cell growth . L-Panthenol also contributes to the significant restoration of the activity of enzymes of mitochondrial energy metabolism, normalization of the redox potential of the glutathione system, and a decrease in the level of S-glutathionylated proteins in brain mitochondria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Panthenol have been observed over time. For instance, formulations containing L-Panthenol produced significant decreases in transepidermal water loss (TEWL) after 30-day applications . Moreover, the development of oxidative stress in vitro is accompanied by the restoration of the activity of enzymes of mitochondrial energy metabolism by L-Panthenol .

Dosage Effects in Animal Models

While specific studies on dosage effects of L-Panthenol in animal models are limited, it’s worth noting that no toxicological effects have been reported for D- and D,L-panthenol in subchronic oral toxicity studies in rats with dosages between 20-200 mg/day for 90 days .

Metabolic Pathways

L-Panthenol is involved in the metabolic pathway of CoA biosynthesis . It is quickly oxidized to pantothenic acid, which is then used in the biosynthesis of CoA . CoA plays a role in a wide range of enzymatic reactions and in cell growth .

Transport and Distribution

While specific studies on the transport and distribution of L-Panthenol are limited, it is known that L-Panthenol readily penetrates into the skin and mucous membranes, where it is quickly oxidized to pantothenic acid .

Subcellular Localization

Given that it is quickly oxidized to pantothenic acid, which is a key component of CoA, it can be inferred that L-Panthenol may be found wherever CoA is present within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Panthenol is primarily synthesized through the condensation reaction of D-pantolactone and 3-aminopropanol. The reaction typically occurs in a solvent such as ethanol, under controlled temperature conditions (10-35°C) to ensure high yield and purity . The reaction can be represented as follows:

D-pantolactone+3-aminopropanolThis compound\text{D-pantolactone} + \text{3-aminopropanol} \rightarrow \text{this compound} D-pantolactone+3-aminopropanol→this compound

Industrial Production Methods: In industrial settings, the preparation of this compound involves continuous introduction of D-pantolactone solution and 3-aminopropanol into a reactor for continuous reaction. The reaction mixture is then subjected to aftertreatment processes such as decolorization and filtration to obtain high-purity this compound .

Comparison with Similar Compounds

  • DL-Panthenol
  • Panthenol

D-Panthenol stands out due to its superior efficacy and biological activity, making it a preferred choice in various formulations.

Properties

IUPAC Name

(2S)-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO4/c1-9(2,6-12)7(13)8(14)10-4-3-5-11/h7,11-13H,3-6H2,1-2H3,(H,10,14)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPLKNRPJHDVJA-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)NCCCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)[C@@H](C(=O)NCCCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74561-18-5
Record name Panthenol, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074561185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PANTHENOL, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U633D4Z7JC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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